5-(m-Tolyloxy)furan-2-carbaldehyde
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Overview
Description
5-(m-Tolyloxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a furan ring substituted with a m-tolyloxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyloxy)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with m-tolyl alcohol in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, resulting in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: 5-(m-Tolyloxy)furan-2-carboxylic acid.
Reduction: 5-(m-Tolyloxy)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(m-Tolyloxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of 5-(m-Tolyloxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(p-Tolyloxy)furan-2-carbaldehyde: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.
5-(o-Tolyloxy)furan-2-carbaldehyde: Similar structure but with an o-tolyloxy group instead of m-tolyloxy.
5-(Phenoxy)furan-2-carbaldehyde: Similar structure but with a phenoxy group instead of m-tolyloxy.
Uniqueness
5-(m-Tolyloxy)furan-2-carbaldehyde is unique due to the specific positioning of the m-tolyloxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its o- and p-tolyloxy counterparts .
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(3-methylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-9-3-2-4-10(7-9)14-12-6-5-11(8-13)15-12/h2-8H,1H3 |
InChI Key |
ICBPMPJUZONVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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